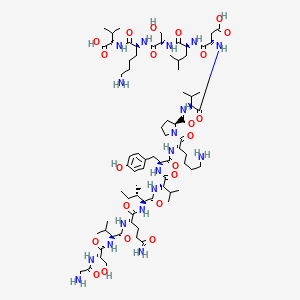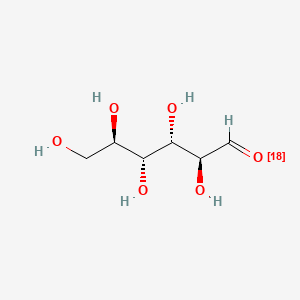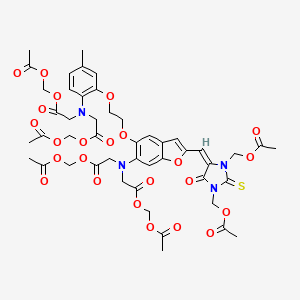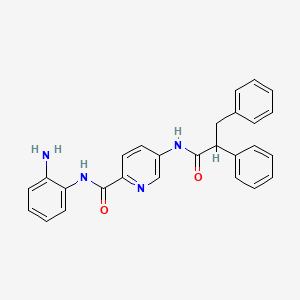
Hdac-IN-51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-51 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression . Inhibitors of histone deacetylases have garnered significant interest due to their potential therapeutic applications, particularly in oncology and neurodegenerative diseases .
Preparation Methods
The synthesis of Hdac-IN-51 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of a tetrahydroisoquinoline moiety, which is modified through various chemical reactions to achieve the desired structure . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Hdac-IN-51 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Hdac-IN-51 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of histone deacetylase inhibition and to develop new inhibitors with improved efficacy and selectivity . In biology, this compound is used to investigate the role of histone deacetylases in gene expression and chromatin remodeling . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers and neurodegenerative diseases . Additionally, this compound has applications in industry, particularly in the development of new drugs and diagnostic tools .
Mechanism of Action
Hdac-IN-51 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity . This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene transcription . The molecular targets of this compound include various histone deacetylase isoforms, and its effects are mediated through pathways involved in cell cycle regulation, apoptosis, and differentiation .
Comparison with Similar Compounds
Hdac-IN-51 is unique among histone deacetylase inhibitors due to its specific structure and binding properties. Similar compounds include other histone deacetylase inhibitors such as vorinostat, belinostat, and panobinostat . These compounds share a common mechanism of action but differ in their chemical structures, selectivity for different histone deacetylase isoforms, and clinical applications . This compound stands out due to its potent inhibitory activity and potential for use in a broader range of therapeutic applications .
Properties
Molecular Formula |
C27H24N4O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-5-(2,3-diphenylpropanoylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c28-23-13-7-8-14-24(23)31-27(33)25-16-15-21(18-29-25)30-26(32)22(20-11-5-2-6-12-20)17-19-9-3-1-4-10-19/h1-16,18,22H,17,28H2,(H,30,32)(H,31,33) |
InChI Key |
FUOLFAHJLGZFME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
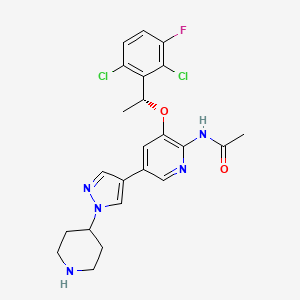

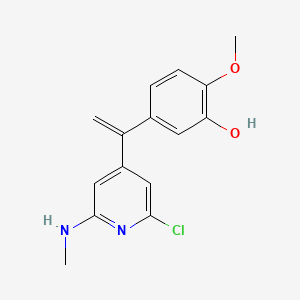
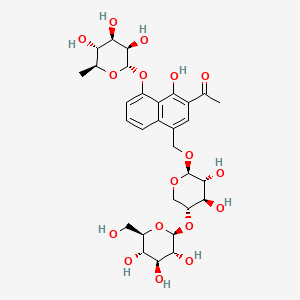

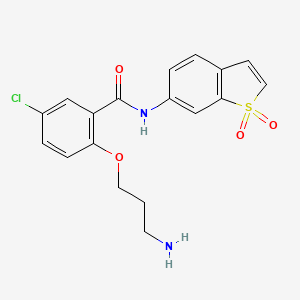
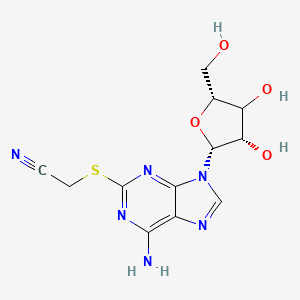
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
